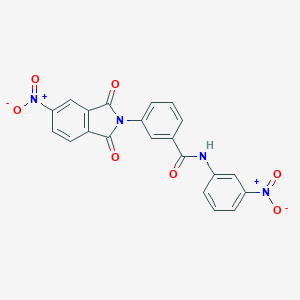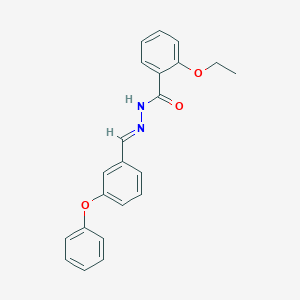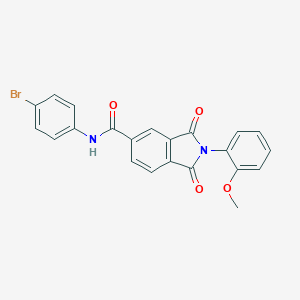![molecular formula C21H18Cl2F3N3O2 B393219 1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B393219.png)
1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents.
Substitution: The replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The dichlorophenyl and trifluoromethylphenyl groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects by modulating the activity of enzymes, receptors, or other biomolecules, leading to various biological outcomes.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 1-(3,5-Dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione stands out due to its unique combination of dichlorophenyl and trifluoromethylphenyl groups. Similar compounds include:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Known for its distinct reactivity and applications.
5-(3,5-Dichlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]tetrazole: Studied for its potential biological activity.
These compounds share some structural similarities but differ in their specific chemical properties and applications.
Eigenschaften
Molekularformel |
C21H18Cl2F3N3O2 |
|---|---|
Molekulargewicht |
472.3g/mol |
IUPAC-Name |
1-(3,5-dichlorophenyl)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H18Cl2F3N3O2/c22-14-9-15(23)11-17(10-14)29-19(30)12-18(20(29)31)28-6-4-27(5-7-28)16-3-1-2-13(8-16)21(24,25)26/h1-3,8-11,18H,4-7,12H2 |
InChI-Schlüssel |
ZOGJMFMPMDVGNM-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC(=C4)C(F)(F)F |
Kanonische SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC(=CC(=C3)Cl)Cl)C4=CC=CC(=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{1,1,1,3,3,3-hexafluoro-2-[(2-fluorophenyl)amino]propan-2-yl}acetamide](/img/structure/B393138.png)

![N-(2-naphthyl)-2-{4-[(2-naphthylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B393140.png)
![2-ethoxy-4-[(Z)-{2-[(4-nitrophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-fluorobenzoate](/img/structure/B393141.png)

![4-{3-(biphenyl-4-yl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}benzenesulfonamide](/img/structure/B393143.png)
![ethyl 2-benzylidene-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B393144.png)
![N-(3,5-dichlorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B393145.png)
![6-(4-Bromophenyl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B393151.png)

![5-(2-chlorophenyl)-2-furaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B393155.png)
![2-ETHOXY-4-[(Z)-{[(4-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL THIOPHENE-2-CARBOXYLATE](/img/structure/B393157.png)
![Ethyl 3-amino-6-(2,4-dimethylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B393158.png)
![4-(3-bromo-4-methoxyphenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B393159.png)
